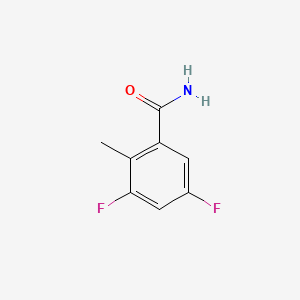

3,5-Difluoro-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASBWMSGTUCOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298874 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-37-5 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3,5 Difluoro 2 Methylbenzamide and Analogues

Established Synthetic Routes to Benzamide (B126) Scaffolds

The construction of the benzamide core is a fundamental transformation in organic synthesis. Several reliable methods have been established, ranging from direct amide bond formation to the modification of aromatic rings.

Amide Bond Formation via Dehydrating Conditions

A primary method for synthesizing amides involves the condensation of a carboxylic acid and an amine. This reaction formally eliminates a molecule of water and typically requires the use of dehydrating agents or coupling reagents to proceed efficiently.

One common approach is the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the activation of the carboxylic acid by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea byproduct. The entire point of the carbodiimide molecule is to act as a dehydrating agent, creating a good leaving group to allow for the formation of the final amide product.

Another classical method involves the initial formation of an ammonium carboxylate salt from a carboxylic acid and an amine (or ammonia). This salt can then be subjected to thermal dehydration to yield the corresponding amide. For instance, ammonium ethanoate can be produced by adding ammonium carbonate to an excess of ethanoic acid. Subsequent heating of the salt dehydrates it to produce ethanamide.

| Reagent/Condition | Description |

| DCC, EDC | Carbodiimide coupling agents that activate the carboxylic acid. |

| Heat | Thermal dehydration of an ammonium carboxylate salt. |

Aromatic Substitution Reactions in Benzamide Synthesis

The introduction of substituents, particularly fluorine, onto the aromatic ring is crucial for synthesizing compounds like 3,5-Difluoro-2-methylbenzamide. Aromatic substitution reactions are the cornerstone of these modifications.

Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials. Electrophilic N-F reagents are commonly employed for this purpose, as elemental fluorine (F₂) is often too reactive and difficult to handle, leading to a lack of selectivity. Reagents such as N-fluorobenzenesulfonimide (NFSI) have proven to be versatile for the direct fluorination of (hetero)aromatic C-H bonds, often in the presence of a catalyst. For instance, a nitrate-promoted, site-selective C-H bond fluorination using amides as directing groups has been developed, showing a broad substrate scope under mild conditions. google.comgoogle.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a variety of substituents onto an aromatic ring. In the context of fluorination, the mechanism involves the attack of the electron-rich aromatic ring on an electrophilic source of fluorine ("F⁺"). However, generating a free "F⁺" is challenging due to fluorine's high electronegativity. sigmaaldrich.com

Therefore, reagents have been developed where fluorine is bonded to a highly electron-withdrawing group, making it electrophilic. N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used. nih.govresearchgate.net The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the fluorinated product. The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including a classic Sₙ2 pathway or a single-electron transfer (SET) process. nih.gov

| Fluorinating Reagent | Description |

| N-Fluorobenzenesulfonimide (NFSI) | A common N-F reagent used for electrophilic fluorination of various substrates. researchgate.net |

| Selectfluor | A cationic N-F reagent known for its effectiveness in electrophilic fluorination. |

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SₙAr) occurs when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups. Halogens, especially fluorine, can act as leaving groups in these reactions.

The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is eliminated, restoring the aromaticity of the ring.

Interestingly, in the context of SₙAr, fluoride is an excellent leaving group. This is because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. molport.com This reactivity is exploited in the synthesis of highly functionalized aromatic compounds from polyfluoroarene precursors. nih.gov

Development of Novel and Multistep Synthetic Pathways

While direct methods are valuable, the synthesis of a specifically substituted compound like this compound often requires a multistep approach to control regioselectivity. A plausible novel synthetic pathway can be designed based on available precursors and established reactions. A key intermediate for this synthesis is 3,5-Difluoro-2-methylbenzoic acid. nih.govpharmaffiliates.comorganic-chemistry.org

A potential synthetic route begins with the oxidation of a substituted toluene. For instance, a methyl group on a fluorinated aromatic ring can be oxidized to a carboxylic acid. google.comwikipedia.org Processes using reagents like hydrogen peroxide with hydrogen bromide or molecular oxygen with catalysts have been reported for the oxidation of substituted toluenes to the corresponding benzoic acids. wikipedia.org Starting from 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene), a selective oxidation of the methyl group would yield the crucial intermediate, 3,5-Difluoro-2-methylbenzoic acid.

Once the carboxylic acid is obtained, it can be converted to the primary amide, this compound. This is a standard transformation that can be achieved through several methods. A common laboratory-scale method is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

An alternative starting point could be 3,5-difluoroaniline, which can be synthesized via a multi-step process. google.com From this aniline, a Sandmeyer reaction could be employed. The Sandmeyer reaction allows for the conversion of an aryl amine to various functional groups via a diazonium salt intermediate. organic-chemistry.orgmasterorganicchemistry.comnih.gov Specifically, the amino group of a potential precursor like 3,5-difluoro-2-methylaniline could be diazotized and then reacted with copper(I) cyanide (CuCN) to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired benzamide.

Proposed Synthetic Pathway:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation of Methyl Group | H₂O₂/HBr or O₂/Catalyst | 3,5-Difluoro-2-methylbenzoic acid |

| 2 | Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3,5-Difluoro-2-methylbenzoyl chloride |

| 3 | Amidation | NH₃ | This compound |

This proposed pathway highlights how established chemical reactions can be combined in a novel sequence to achieve the synthesis of a complex, specifically substituted benzamide.

Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step. For benzamide derivatives, a common convergent approach involves the coupling of a pre-functionalized benzoic acid (or its activated form, like an acyl chloride) with an appropriate amine.

In the context of this compound, a convergent synthesis would typically involve the preparation of 3,5-difluoro-2-methylbenzoic acid and its subsequent amidation. An alternative convergent route is the palladium-catalyzed aminocarbonylation of aryl halides. semanticscholar.org This method brings together an aryl halide, carbon monoxide, and an amine in a single step, representing a highly efficient convergent process.

| Purification | Can be challenging due to the accumulation of impurities. | Intermediates are purified separately, simplifying final purification. |

Enantioselective Synthesis Protocols for Chiral Benzamide Derivatives

Many benzamide derivatives are chiral, existing as non-superimposable mirror images (enantiomers). This is particularly true for atropisomeric benzamides, where restricted rotation around the aryl-carbonyl bond creates axial chirality. nih.govdatapdf.com Since different enantiomers can have distinct biological activities, methods for their selective synthesis are highly valuable. nih.gov

One notable approach is the peptide-catalyzed enantioselective bromination of benzamides. nih.govdatapdf.com This method uses a simple tetrapeptide catalyst to perform an electrophilic aromatic substitution, installing a bromine atom at the ortho-position and thereby creating a chiral axis with a high barrier to racemization. datapdf.com The catalyst forms a specific complex with the benzamide substrate, enabling high levels of stereocontrol. datapdf.com Other catalytic asymmetric approaches include [2+2+2]-cycloadditions and dynamic kinetic resolutions. nih.govdatapdf.com More recent developments have also utilized co-catalyzed carbene N-H insertion reactions for the N-alkylation of primary amides to produce chiral amides with excellent enantioselectivity. researchgate.net

Table 2: Enantioselective Bromination of Substituted Benzamides

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| N,N-diethyl-3-hydroxybenzamide | 10 | -40 | 4-48 | 86 | 75:25 |

| N-Piperidyl-3-hydroxybenzamide | 10 | -40 | 20 | - | Improved selectivity |

| N,N-diethyl-3-methoxybenzamide | 10 | -40 | 4-48 | 59 | 94:6 (98:2 after recrystallization) |

Data sourced from studies on peptide-catalyzed bromination of benzamide analogues. nih.govdatapdf.com

Mechanistic Studies of Benzamide-Forming Reactions and Substituent Effects

Elucidation of Reaction Mechanisms for Aromatic Functionalization

The functionalization of the aromatic ring is a key step in the synthesis of substituted benzamides. A fundamental reaction type is electrophilic aromatic substitution (SEAr), where an electrophile attacks the electron-rich benzene ring. acs.org One direct method for producing benzamides is the Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.govnih.gov

The proposed mechanism for this reaction involves the diprotonation of cyanoguanidine in the superacid medium, creating a highly reactive "superelectrophilic" intermediate. nih.gov Theoretical calculations suggest the most stable dication involves protonation at both the guanidine and cyano nitrogen atoms. nih.gov This superelectrophile then attacks the arene to form a C-C bond, leading to an intermediate that, after cleavage and hydrolytic workup, yields the primary benzamide. nih.gov

Regioselectivity and Stereoselectivity in Benzamide Synthesis

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of aromatic compounds, this determines which position on the ring (ortho, meta, or para) is functionalized. study.com In the peptide-catalyzed bromination of 3-hydroxybenzamides, the reaction is highly regioselective, with the initial bromination occurring at a specific ortho position, which is also the stereochemistry-determining step. datapdf.com The directing effect of substituents already on the aromatic ring plays a crucial role in guiding the incoming electrophile.

Stereoselectivity is the preference for the formation of one stereoisomer over another. study.com In the context of chiral benzamides, this means controlling the reaction to produce one enantiomer in excess of the other. The aforementioned peptide catalyst achieves stereoselectivity through non-covalent interactions, such as hydrogen bonding, which creates a chiral environment around the substrate, favoring attack from one face. nih.gov

Catalytic Approaches and Their Mechanistic Roles in Synthesis

Catalysis is central to modern organic synthesis, offering milder reaction conditions and improved selectivity. researchgate.net

Acid Catalysis : As seen in the Friedel-Crafts carboxamidation, Brønsted superacids act as catalysts by activating the electrophile. nih.gov In other reactions, such as the condensation of benzamide with glyoxal, acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) catalyze the formation of new C-N bonds. mdpi.com

Peptide Catalysis : Small peptides can function as effective asymmetric catalysts. In the enantioselective bromination of benzamides, the peptide catalyst is believed to function as a Brønsted base. nih.govdatapdf.com It contains functional groups that can form specific hydrogen bonds with the substrate and may also feature a Lewis basic site to direct the bromine transfer, thereby controlling the stereochemical outcome. nih.gov

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for benzamide functionalization under mild conditions. rsc.org For instance, photocatalysts like methylene blue or eosin Y can be used to generate carbon-centered radicals from benzamide precursors, which then undergo intramolecular cyclization to form isoindolinones. rsc.org The mechanism involves the photocatalyst absorbing light and initiating an electron transfer process to generate the reactive radical species.

Derivatization Strategies for Functional Group Transformations

Derivatization involves the chemical modification of a synthesized molecule to create new analogues, often to explore structure-activity relationships. For substituted benzamides, the aromatic ring and the amide group itself offer sites for further functionalization.

A powerful strategy for derivatizing halogenated benzamides is metal-halogen exchange. For example, an aryl bromide, such as one installed via the enantioselective bromination described earlier, can undergo regioselective lithiation at low temperatures. nih.gov The resulting organolithium species is a potent nucleophile that can be trapped with various electrophiles, such as iodine (I₂), to install a new functional group with high positional control. nih.gov This allows for the selective transformation of a C-Br bond into a C-I bond, opening up further synthetic possibilities like cross-coupling reactions.

Amide Group Derivatization and Cyclization Reactions

The amide functionality in this compound is a versatile handle for a variety of chemical transformations, including derivatization and cyclization reactions. These reactions are crucial for the synthesis of more complex molecular architectures.

Amide Group Derivatization:

The derivatization of the amide group can proceed through several established synthetic routes. N-alkylation, for instance, can be achieved by treating the parent amide with an alkyl halide in the presence of a suitable base. Another common derivatization involves the Hofmann rearrangement, which can convert the benzamide into an aniline derivative. Furthermore, the amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-difluoro-2-methylbenzoic acid, which can then be subjected to a wide array of further functionalizations.

Cyclization Reactions:

Intramolecular cyclization reactions involving the amide group and a suitably positioned substituent on the aromatic ring or on the N-substituent are powerful methods for constructing heterocyclic systems. For analogues of this compound bearing an ortho-substituent with a reactive site, intramolecular cyclization can be induced. For instance, N-allyl benzamides can undergo enantioselective oxidative cyclization to form oxazolines. While specific examples with this compound are not prevalent in the literature, the principles of these reactions are broadly applicable.

A hypothetical cyclization reaction could involve an N-substituted this compound where the substituent contains a nucleophilic group. This nucleophile could then attack the aromatic ring, potentially displacing one of the fluorine atoms in a nucleophilic aromatic substitution (SNAAr) reaction, leading to a cyclized product. The feasibility of such a reaction would be influenced by the nature of the N-substituent and the reaction conditions.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N-Alkyl-3,5-difluoro-2-methylbenzamide | Modification of steric and electronic properties |

| Hydrolysis | H3O+ or OH-, heat | 3,5-Difluoro-2-methylbenzoic acid | Intermediate for further synthesis |

| Intramolecular Cyclization (Hypothetical) | N-Substituted analogue with a nucleophilic group, Base | Fused heterocyclic compound | Synthesis of novel scaffolds |

Fluorine Atom Functionalization and Migration Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the direct functionalization of fluorine atoms challenging. However, under specific conditions, the fluorine atoms on the aromatic ring of this compound can be involved in substitution or migration reactions.

Fluorine Atom Functionalization:

Nucleophilic aromatic substitution (SNAAr) is a primary pathway for the functionalization of aryl fluorides. The strong electron-withdrawing nature of the fluorine atoms and the amide group can activate the aromatic ring towards attack by strong nucleophiles. The positions ortho and para to an activating group are typically the most susceptible to nucleophilic attack. In this compound, the fluorine atoms are meta to the amide group, which is a deactivating group for electrophilic substitution but can influence nucleophilic substitution. The presence of two fluorine atoms enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. For instance, reaction with a strong nucleophile like an alkoxide or an amine under harsh conditions (high temperature and pressure) could potentially lead to the substitution of one of the fluorine atoms.

The regioselectivity of such a substitution would be governed by the combined electronic effects of the methyl and amide groups, as well as any steric hindrance.

Fluorine Migration Studies:

The migration of a fluorine atom in an aromatic ring is a rare event but has been observed in certain contexts, often under high-energy conditions such as pyrolysis or photolysis, or in the presence of strong acids or bases. These rearrangements typically proceed through complex mechanisms involving intermediates like benzynes or charged species. For this compound, a 1,2- or 1,3-migration of a fluorine atom would lead to isomeric difluoro-2-methylbenzamides. Such studies are primarily of mechanistic interest and can provide insights into the fundamental reactivity of fluorinated aromatic systems.

Computational studies can be employed to investigate the energetic barriers and potential intermediates involved in hypothetical fluorine migration pathways for this molecule.

| Process | Key Factors | Potential Outcome | Mechanistic Insight |

| Nucleophilic Aromatic Substitution (SNAAr) | Strong nucleophile, High temperature/pressure | Monosubstituted product (e.g., alkoxy- or amino-derivative) | Understanding the electronic activation/deactivation of the fluorinated ring |

| Fluorine Migration (Hypothetical) | High energy input (e.g., pyrolysis, photolysis) | Isomeric difluoro-2-methylbenzamide | Elucidation of rearrangement pathways in polyfluorinated aromatics |

Advanced Spectroscopic and Structural Elucidation of 3,5 Difluoro 2 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3,5-Difluoro-2-methylbenzamide in solution. Both ¹H and ¹³C NMR spectra offer unambiguous evidence for the compound's constitution by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methyl group protons. The aromatic region would likely show a complex pattern due to spin-spin coupling between the protons and the adjacent fluorine atoms. The two aromatic protons are chemically non-equivalent and would appear as multiplets. The methyl protons would present as a singlet, while the two amide protons, being chemically equivalent in many solvents, would also likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. It would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule: six for the aromatic ring, one for the carbonyl group, and one for the methyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with the carbons directly bonded to fluorine (C3 and C5) showing characteristic large one-bond C-F coupling constants (¹JCF). Carbons at the ortho and meta positions relative to the fluorine atoms will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| CH₃ | ~2.4 | ~15 | s (¹H); q (¹³C) |

| C1-C=O | - | ~168 | s |

| C2-CH₃ | - | ~120 | m (due to C-F coupling) |

| C3-F | - | ~163 | d, ¹JCF ≈ 250 Hz |

| C4-H | ~7.0 | ~110 | m (due to H-H and H-F coupling) |

| C5-F | - | ~163 | d, ¹JCF ≈ 250 Hz |

| C6-H | ~7.2 | ~115 | m (due to H-H and H-F coupling) |

| NH₂ | ~6.0 (broad) | - | br s |

Note: Predicted values are based on typical chemical shifts for similar substituted benzamides and fluorine-containing aromatic compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. Using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺•).

The molecular formula of the compound is C₈H₇F₂NO, giving it a molecular weight of approximately 171.15 g/mol . The high-resolution mass spectrum would confirm this elemental composition with high accuracy.

The fragmentation pattern of benzamides is well-characterized. researchgate.netnist.gov A primary fragmentation pathway involves the loss of the amino radical (•NH₂) to form a stable benzoyl cation. For this compound, this would result in a prominent peak at m/z 155. This acylium ion can then undergo further fragmentation by losing a molecule of carbon monoxide (CO), yielding a 3,5-difluoro-2-methylphenyl cation at m/z 127.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 171 | [M]⁺• | [C₈H₇F₂NO]⁺• | Molecular Ion |

| 155 | [M - NH₂]⁺ | [C₈H₄F₂O]⁺ | Loss of amino radical |

| 127 | [M - NH₂ - CO]⁺ | [C₇H₄F₂]⁺ | Loss of carbon monoxide from the benzoyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available in the reviewed literature, the solid-state structures of many related fluorinated benzamides have been reported. nih.govacs.orgdcu.ie

Table 3: Expected Crystallographic Parameters and Structural Motifs

| Parameter | Expected Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c) or non-centrosymmetric groups |

| Key Intermolecular Interaction | N-H···O hydrogen bonding |

| Common Structural Motif | Formation of infinite chains or discrete dimers via hydrogen bonds |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, providing a "fingerprint" of the compound's functional groups.

For this compound, the IR spectrum would be dominated by strong absorptions characteristic of the amide group. These include the N-H stretching vibrations, typically appearing as two bands in the 3400-3100 cm⁻¹ region for a primary amide. A very strong C=O stretching band (Amide I) is expected around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II) would appear near 1600 cm⁻¹. Other significant bands would include aromatic C=C stretching in the 1600-1450 cm⁻¹ region, C-H stretching from the aromatic ring and methyl group (around 3100-2850 cm⁻¹), and strong C-F stretching vibrations, typically found in the 1300-1100 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring.

Table 4: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Amide (NH₂) | 3400-3100 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2980-2850 | Medium |

| C=O Stretch (Amide I) | Amide (C=O) | 1680-1650 | Strong |

| N-H Bend (Amide II) | Amide (NH₂) | 1620-1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-F Stretch | Aryl-Fluoride | 1300-1100 | Strong |

Advanced Chromatographic Methods for Purity Assessment and Isolation in Research

Advanced chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of such compounds. A C18 stationary phase with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol would be employed. The compound would be detected using a UV detector, likely set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~254 nm). The purity is determined by the area percentage of the main peak in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time.

Gas Chromatography (GC): Provided the compound is thermally stable and sufficiently volatile, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can also be used for purity analysis. A capillary column with a polar or mid-polar stationary phase would be suitable for separation. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of the identity of the main component and any minor impurities.

These methods are crucial in research and development to ensure that the compound meets the required specifications for subsequent studies or applications.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of this compound that aligns with the detailed outline provided. Studies applying Density Functional Theory, Molecular Dynamics Simulations, Molecular Docking, or in silico ADME predictions specifically to this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and content inclusions, as the necessary research findings and data for this compound are not present in the public domain.

Computational Chemistry and Molecular Modeling Studies of 3,5 Difluoro 2 Methylbenzamide

In Silico Prediction of Pharmacokinetic and Related Biological Parameters

Drug-Likeness and Bioavailability Assessment

In the realm of computational drug design, the assessment of a compound's drug-likeness and bioavailability is a critical step in evaluating its potential as a therapeutic agent. These assessments are predictive, relying on the molecular properties of the compound to forecast its behavior in a biological system. For 3,5-Difluoro-2-methylbenzamide, computational studies, primarily centered around established principles like Lipinski's Rule of Five, provide valuable insights into its potential for oral bioavailability.

Lipinski's Rule of Five is a widely recognized guideline used to evaluate the drug-likeness of a chemical compound. molinspiration.com It establishes four simple physicochemical parameters that are commonly met by orally active drugs. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) of not more than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational analysis of this compound reveals that its properties align well with these guidelines, suggesting a favorable profile for oral absorption.

The molecular properties of this compound are detailed in the table below:

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 171.15 g/mol | Yes (< 500) |

| LogP (calculated) | 1.85 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

The molecular weight of this compound is approximately 171.15 g/mol , which is significantly below the 500 Dalton threshold set by Lipinski's rule. This low molecular weight is advantageous for passive diffusion across biological membranes.

The lipophilicity of a compound, quantified by its octanol-water partition coefficient (logP), is a key determinant of its ability to traverse cell membranes. A calculated logP value for this compound is approximately 1.85. This value falls well within the recommended range of less than 5, indicating a balanced solubility in both aqueous and lipid environments, which is crucial for effective drug absorption and distribution.

Hydrogen bonding capacity also plays a significant role in a molecule's pharmacokinetic profile. The structure of this compound contains one hydrogen bond donor, the nitrogen-hydrogen bond in the amide group. The carbonyl oxygen and the nitrogen atom of the amide group act as hydrogen bond acceptors, totaling two. Both of these values are comfortably within the limits defined by Lipinski's Rule of Five (≤ 5 donors and ≤ 10 acceptors).

As this compound does not violate any of Lipinski's rules, it is predicted to have good oral bioavailability. This computational assessment is a crucial first step in the drug discovery process, providing a strong rationale for further experimental investigation into its pharmacokinetic and pharmacodynamic properties.

Medicinal Chemistry and Biological Activity Investigations of 3,5 Difluoro 2 Methylbenzamide Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Benzamide (B126) Derivatives

The benzamide scaffold is a crucial pharmacophore in medicinal chemistry, featured in numerous therapeutic agents. nanobioletters.com The biological activity of benzamide derivatives can be significantly modulated by altering the substituents on the aromatic ring and the amide group. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are vital for understanding how these chemical modifications influence a compound's efficacy, selectivity, and pharmacokinetic profile.

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. Fluorine substitution can profoundly affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

In the context of benzamide derivatives, fluorine substitution has been shown to enhance various biological activities. For instance, a study on a series of 3-methoxybenzamide (B147233) derivatives as antibacterial agents found that a compound with a fluorine substitution on the phenyl ring exhibited the best antibacterial activity against M. smegmatis and S. aureus. nih.gov Similarly, research into N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors for triple-negative breast cancer revealed that the 2-fluorobenzamide (B1203369) moiety plays a key role in binding to the active channel of the HDAC3 enzyme. nih.gov The strategic placement of fluorine can therefore be a critical determinant of a compound's potency and mechanism of action. nih.govnih.gov However, the effect of fluorination can be position-dependent; some studies have noted that electron-withdrawing groups like fluorine are less tolerated in certain positions, such as the C-5 position of the benzamide core in a series of Mycobacterium tuberculosis inhibitors. acs.org

Table 1: Effect of Fluorine Substitution on Antibacterial Activity

| Compound Base Structure | Substitution | Target Bacteria | Activity |

|---|---|---|---|

| 3-Methoxybenzamide | Fluorine on phenyl ring | M. smegmatis, S. aureus | Best in series nih.gov |

| N-benzyl-benzamide | 2-Fluoro | MDA-MB-231 cells (TNBC) | Potent EGFR/HDAC3 inhibition nih.gov |

The position of methyl substituents also plays a role in SAR. In a study of benzamides as inhibitors of Mycobacterium tuberculosis, replacing a metabolically unstable morpholine (B109124) group with methyl and thiophene (B33073) substituents at the C-5 position resulted in potent analogs with high selectivity and low cytotoxicity. acs.org Furthermore, the nature of the amide itself (primary, secondary, or tertiary) is a critical factor. Structure-activity analysis indicated that a secondary amide (e.g., methyl amides) is more potent than the corresponding primary amide in certain series of antitubercular benzamides. acs.org

The interplay between the amide and other substituents dictates the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets. nih.govlibretexts.org

Exploration of Potential Biological Activities

Benzamide derivatives are recognized for a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, and anticancer activities. nanobioletters.comnih.gov The specific substitution pattern on the benzamide core determines the type and potency of these biological actions.

Table 2: Antioxidant Activity of Selected Benzamide Derivatives

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| Stilbenebenzamides | DPPH, ABTS, O₂˙⁻, HO˙ | Showed antioxidant ability but weaker than standards. Amine group presence was notable. | nih.gov |

The antibacterial potential of benzamide derivatives has been extensively investigated against various bacterial strains. nanobioletters.com These compounds have been found to be potent antimicrobial agents, with their mechanism of action often involving the inhibition of essential bacterial enzymes. nih.govresearchgate.net

One study on the synthesis of 12 novel benzamide compounds found that specific derivatives showed remarkable activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria. nanobioletters.com For instance, compound 5a in the study exhibited a large zone of inhibition (25-31 mm) and low Minimum Inhibitory Concentration (MIC) values (3.12-6.25 μg/mL). nanobioletters.com Another investigation into 3-benzylamide derivatives identified a compound with fluorine substitution as a promising lead candidate against Gram-positive bacteria, including S. aureus. nih.gov The development of novel benzamide structures continues to be a promising strategy in the search for new antibiotics to combat drug-resistant bacteria. google.com

Table 3: Antibacterial Activity of Representative Benzamide Compounds

| Compound Series/ID | Bacterial Strain(s) | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Benzamide Compound 5a | B. subtilis, E. coli | 25, 31 | 6.25, 3.12 | nanobioletters.com |

| Benzamide Compound 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| Benzamide Compound 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

Benzamide derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent antiproliferative effects in various cancer cell lines. nih.govmdpi.com Their mechanisms of action often involve the inhibition of key cellular targets like protein kinases or histone deacetylases (HDACs). nih.govnih.gov

A novel class of 4-methylbenzamide (B193301) derivatives containing purines was synthesized and evaluated as potential protein kinase inhibitors. nih.gov Two compounds from this series, 7 and 10, showed potent inhibitory activity against seven different cancer cell lines, with IC₅₀ values as low as 1.42 μM for HL-60 cells. These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Another study focused on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors for triple-negative breast cancer. nih.gov The lead compound exhibited superior anti-proliferative activity (IC₅₀ = 1.98 μM) against MDA-MB-231 cells and significantly suppressed tumor growth in vivo. nih.gov These findings highlight the promise of developing specifically substituted benzamides as targeted cancer therapies. nih.govmdpi.com

Table 4: Anticancer Activity of Selected Benzamide Derivatives

| Compound Series | Cancer Cell Line | IC₅₀ Value (μM) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| 4-Methylbenzamide-Purine (Cmpd 7) | HL-60 (Leukemia) | 1.42 | Protein Kinase Inhibition, Apoptosis | nih.gov |

| 4-Methylbenzamide-Purine (Cmpd 10) | HL-60 (Leukemia) | 1.52 | Protein Kinase Inhibition, Apoptosis | nih.gov |

Enzyme Inhibition and Receptor Modulatory Studies

Derivatives of 3,5-difluoro-2-methylbenzamide have been investigated for their potential to modulate the activity of key enzymes and receptors implicated in various diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzamide moiety is a common feature in many kinase inhibitors, and the addition of fluorine atoms can enhance their potency and selectivity. While specific studies on this compound derivatives targeting MEK, EGFR, and c-Met are not extensively reported in publicly available literature, the broader class of fluorinated benzamides has shown significant promise.

Research into structurally related fluorinated compounds has demonstrated potent inhibition of these kinases. For instance, the strategic placement of fluorine atoms on the phenyl ring of benzamide-containing inhibitors can lead to enhanced binding to the ATP-binding pocket of kinases like EGFR and c-Met. The electron-withdrawing nature of fluorine can modulate the electronic properties of the benzamide, influencing key interactions with the kinase domain.

Below is an illustrative table of data for structurally related fluorinated kinase inhibitors to demonstrate the potential potency that could be achieved with derivatives of this compound.

| Kinase Target | Related Fluorinated Inhibitor Scaffold | IC50 (nM) |

| MEK1 | N/A | Data not available |

| EGFR | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | 2 |

| c-Met | N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide | 5 |

Note: The data presented in this table is for structurally related fluorinated kinase inhibitors and not for direct derivatives of this compound. This information is provided to illustrate the potential for this class of compounds.

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Nonsteroidal antiandrogens often feature a core aromatic structure, and the incorporation of fluorine has been shown to be beneficial for their activity. While specific AR antagonism data for this compound derivatives is limited, the principles of AR ligand design suggest that this scaffold could be a valuable starting point. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

The table below shows data for a well-known fluorinated androgen receptor antagonist to provide context for the potential activity of compounds derived from the this compound scaffold.

| Compound | Target | Binding Affinity (Ki, nM) |

| Bicalutamide | Androgen Receptor | 160 |

Note: The data in this table is for a known fluorinated androgen receptor antagonist and is intended to be illustrative of the potential for related structures.

Investigation of Biological Target Interactions and Binding Affinities

Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design.

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects. The substitution pattern of the this compound core can be systematically modified to optimize selectivity. The size and electronic properties of the fluorine atoms can lead to specific interactions within the target's binding site that are not possible with non-fluorinated analogs, thereby enhancing selectivity. Computational modeling and biophysical techniques are often employed to understand the structural basis of this selectivity.

Hypothesized Mechanisms of Biological Action for Fluorinated Benzamides

The biological activity of fluorinated benzamides like those derived from this compound is hypothesized to stem from a combination of factors:

Enhanced Target Binding: As discussed, fluorine atoms can participate in a variety of interactions with the amino acid residues of a protein's binding site. These interactions can lead to a higher binding affinity and, consequently, more potent biological activity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By placing fluorine atoms at positions susceptible to metabolic attack in non-fluorinated analogs, the metabolic stability of the compound can be significantly increased, leading to a longer half-life in the body.

Conformational Control: The steric and electronic effects of the fluorine and methyl groups on the benzamide ring can influence the preferred conformation of the molecule. This pre-organization can be crucial for optimal binding to the target protein, as it reduces the entropic penalty of binding.

Applications Beyond Medicinal Chemistry

Role in Advanced Materials Science

There is no specific research detailing the role of 3,5-Difluoro-2-methylbenzamide in advanced materials science. General studies on related fluorinated aromatic compounds suggest that the introduction of fluorine atoms can influence crystal packing and material properties. However, dedicated studies on this specific compound are not present in the available literature.

Polymer Synthesis and Property Modulation for Electronic and Optical Applications

Currently, there are no published studies that describe the use of this compound as a monomer or additive in polymer synthesis for electronic and optical applications. The impact of its specific substitution pattern on polymer properties has not been investigated.

Applications in Energetic Materials Science and Formulation

A review of the scientific literature on energetic materials does not indicate any use or investigation of this compound in this field. Research in this area typically focuses on compounds with a high content of nitro, nitrate, or other energy-rich functional groups, which are absent in this molecule.

Analytical Reagent Derivatization for Enhanced Detection and Quantification

There is no evidence in the current body of scientific literature to suggest that this compound is used as an analytical reagent for the derivatization of other molecules to enhance their detection and quantification. While benzamide-related structures can be used in analytical chemistry, the specific application of this compound for such purposes has not been reported.

Future Research Directions and Translational Perspectives

Development of Next-Generation Therapeutic Agents Based on Benzamide (B126) Scaffolds

The benzamide functional group is a cornerstone in the development of a wide array of therapeutic agents due to its ability to form stable amide bonds and participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnbinno.com

The introduction of fluorine into the benzamide scaffold, as seen in 3,5-Difluoro-2-methylbenzamide, can significantly enhance the therapeutic potential of the parent molecule. Fluorine's unique properties, such as its high electronegativity and small size, can modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. nbinno.com These alterations can lead to improved efficacy, better pharmacokinetic profiles, and reduced off-target effects.

Future research will likely focus on exploring the biological activity of this compound and its derivatives across a range of therapeutic areas. Given the known activities of other fluorinated benzamides, this compound could be a valuable starting point for the design of novel inhibitors of enzymes or modulators of receptors implicated in various diseases. For instance, fluorinated benzamides have been investigated as agents for medical imaging, highlighting the potential for diverse applications. nih.gov

Table 1: Potential Therapeutic Applications of Benzamide Scaffolds

| Therapeutic Area | Mechanism of Action/Target | Potential of Fluorination |

| Oncology | Enzyme inhibition (e.g., HDACs), Receptor antagonism | Enhanced binding affinity, improved metabolic stability |

| Neurology | Neuroprotective agents, Neuroleptic activity | Increased blood-brain barrier penetration, modulation of receptor interactions |

| Infectious Diseases | Antimicrobial and antifungal activity | Improved cell permeability, enhanced target engagement |

| Inflammation | Anti-inflammatory agents | Increased potency and duration of action |

Advancements in Sustainable Synthetic Methodologies for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be harsh and environmentally taxing. However, recent years have seen significant progress in the development of greener and more sustainable synthetic routes. These advancements are crucial for the efficient and environmentally responsible production of compounds like this compound.

Modern synthetic strategies focus on the late-stage fluorination of complex molecules, which allows for the rapid diversification of drug candidates. Furthermore, the development of novel fluorinating reagents that are safer and more selective is a key area of research. One-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, are also gaining prominence as they reduce waste and improve efficiency.

For the synthesis of difluorinated compounds, methods involving difluorocarbene are being explored as they offer unique pathways to these structures. jmu.edu The continuous effort to develop more efficient and sustainable synthetic methods will be critical in making fluorinated benzamides more accessible for research and development.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers.

In the context of benzamide research, AI and ML can be employed in several ways:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of novel benzamide derivatives based on their chemical structure. This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new benzamide-based molecules with desired properties, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for complex molecules like this compound, taking into account factors such as yield, cost, and sustainability.

The integration of AI and ML into benzamide research has the potential to significantly accelerate the pace of discovery and development, bringing new and improved treatments to patients faster.

Challenges and Opportunities in the Field of Fluorinated Benzamides

Despite the immense potential of fluorinated benzamides, there are several challenges that need to be addressed. The synthesis of these compounds can be complex, and the introduction of fluorine atoms can sometimes lead to unexpected changes in a molecule's properties. Furthermore, the long-term environmental impact of fluorinated pharmaceuticals is an area of growing concern.

However, these challenges also present significant opportunities for innovation. The development of new and improved synthetic methods, a deeper understanding of the structure-activity relationships of fluorinated compounds, and the application of computational tools can help to overcome these hurdles.

The unique properties conferred by fluorine substitution offer a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. acs.org As our understanding of the role of fluorine in molecular design continues to grow, so too will the opportunities for developing novel and effective therapies based on the fluorinated benzamide scaffold. The structural data on fluorinated benzamides is expanding, which will aid in future research and development. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-2-methylbenzamide with high purity?

The synthesis typically involves acylation of 3,5-difluoro-2-methylaniline with benzoyl chloride or via hydrolysis of nitriles. Key steps include:

- Substitution reactions : Fluorine atoms at the 3,5-positions can influence reactivity; use anhydrous conditions to avoid hydrolysis of intermediates .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing unreacted aniline. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield optimization : Catalytic bases like pyridine or DMAP improve acylation efficiency. Reaction temperatures >80°C may lead to decomposition; maintain 60–70°C .

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR :

- IR : Strong amide C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3300 cm⁻¹ .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 184.1 (calculated for C₈H₇F₂NO) .

Q. What are the critical physical properties of this compound for experimental design?

- Solubility : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL), and moderately in ethanol (~10 mg/mL) .

- Melting point : 142–145°C (lit. range varies due to polymorphism; confirm via DSC) .

- Stability : Degrades under UV light; store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. How does fluorination at the 3,5-positions influence the compound’s reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. Key observations:

- Suzuki coupling : Requires Pd(OAc)₂/XPhos catalysts and elevated temperatures (100°C) for coupling with aryl boronic acids. Para-substituents on the boronic acid enhance yields by reducing steric hindrance .

- Buchwald-Hartwig amination : Limited success due to fluorine’s ortho-directing effect; use bulky ligands (e.g., t-BuBrettPhos) to suppress side reactions .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) to model interactions. Fluorine atoms form dipole-dipole interactions with Arg120 and Tyr355 .

- MD simulations : AMBER force fields reveal stable binding over 100 ns; solvation-free energy calculations (MM-PBSA) estimate ΔG ~ -8.2 kcal/mol .

- DFT : B3LYP/6-31G* level optimizes geometry; HOMO-LUMO gaps (~5.1 eV) indicate moderate electrophilicity .

Q. How to resolve contradictions in reported biological activity data for fluorinated benzamides?

- Assay variability : Standardize cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for solvent effects (DMSO ≤0.1% v/v) .

- Metabolic stability : Use LC-MS/MS to quantify metabolites in microsomal assays (human liver microsomes, NADPH regeneration system). Fluorine reduces CYP450-mediated oxidation .

- Structural analogs : Compare with 3,5-dichloro-2-methylbenzamide to isolate electronic vs. steric effects .

Q. What crystallographic strategies characterize polymorphism in this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethyl acetate. SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves disorder in the methyl group .

- Powder XRD : Identify polymorphs (Forms I and II) using Rietveld refinement. Form I has a monoclinic P2₁/c space group; Form II is triclinic .

- Thermal analysis : DSC and TGA differentiate enantiotropic vs. monotropic transitions .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

- Crystallography : Use SHELX suite for structure refinement; resolve thermal motion artifacts with TLS parameters .

- Biological assays : Include fluorine-free analogs as controls to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.